molecular formula C15H18O2 B1141706 Dehydrocostus lactone CAS No. 447-43-0

Dehydrocostus lactone

货号: B1141706
CAS 编号: 447-43-0
分子量: 230.3
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dehydrocostus lactone is a natural sesquiterpene lactone, predominantly isolated from Saussurea lappa , that has emerged as a potent bioactive compound for investigating inflammatory pathways and cancer mechanisms. In inflammation research, this compound has been identified as a highly effective, covalent inhibitor of the NLRP3 inflammasome. It disrupts inflammasome assembly by binding to the cysteine 280 residue in the NLRP3 NACHT domain, thereby blocking the interaction between NLRP3 and NEK7. This action potently inhibits caspase-1 activation and the subsequent release of mature IL-1β and IL-18 in both mouse and human macrophages at nanomolar concentrations, presenting a valuable tool for studying a wide range of NLRP3-driven diseases . Its efficacy has been demonstrated in models of colitis, septic shock, and peritonitis . Its application in oncology research is equally significant. This compound exhibits robust anti-cancer activities across various cell lines, including glioblastoma, gastric, and cervical cancers. Its multi-targeted mechanism involves the direct inhibition of IKKβ, leading to the suppression of the NF-κB signaling pathway and downregulation of downstream targets like COX-2 . This results in the inhibition of cancer cell viability, proliferation, and migration, while promoting mitochondria-mediated apoptosis . Furthermore, recent studies highlight its role in targeting metabolic pathways, such as the inhibition of ATP-citrate lyase (ACLY) to disrupt de novo fatty acid synthesis in gastric cancer cells . Additional research indicates it can inhibit the PI3K/Akt signaling pathway and induce cell cycle arrest . A key pharmacological advantage for neuro-oncology research is its demonstrated ability to cross the blood-brain barrier . This combination of potent, targeted anti-inflammatory action and broad-spectrum anti-cancer properties makes this compound a versatile and compelling compound for advancing research in immunology and oncology.

属性

CAS 编号

447-43-0

分子式

C15H18O2

分子量

230.3

同义词

EPILIGULYL OXIDE; DEHYDROCOSTUSLACTONE; DEHYDROCOSTUS LACTONE hplc; (3aS,6aR,9aR,9bS)-Decahydro-3,6,9-tris(methylene)azuleno[4,5-b]furan-2(3H)-one; DEHYDROCOSTUNOLIDE; Azuleno[4,5-b]furan-2(3H)-one,decahydro-3,6,9-; Costus lactone, dehydro-; tris(methylene)

产品来源

United States

科学研究应用

Anti-Inflammatory Properties

Dehydrocostus lactone has demonstrated significant anti-inflammatory effects in various studies. It has been shown to alleviate intervertebral disc degeneration by reducing inflammation in nucleus pulposus cells. The compound inhibits the activation of NF-κB and MAPK signaling pathways, which are crucial in mediating inflammatory responses .

Case Study: Intervertebral Disc Degeneration

  • Objective : To evaluate the therapeutic potential of this compound in intervertebral disc degeneration.
  • Method : In vitro experiments were conducted on nucleus pulposus cells treated with tumor necrosis factor-alpha (TNF-α) to induce inflammation.
  • Findings : this compound significantly reduced inflammatory markers and promoted cell survival, suggesting its potential as a therapeutic agent for intervertebral disc degeneration .

Anti-Cancer Effects

This compound exhibits promising anti-cancer properties across various types of malignancies, including gastrinoma, glioblastoma, esophageal cancer, and lung cancer.

A. Gastrinoma

  • Study Findings : this compound inhibited the growth of BON-1 gastrinoma cells through apoptosis induction. The compound exhibited a dose-dependent effect with an IC50 value of 71.9 μM .
  • Mechanism : The treatment led to morphological changes indicative of apoptosis and increased DNA fragmentation, confirming its pro-apoptotic activity .

B. Glioblastoma

  • Study Findings : In glioblastoma models, this compound inhibited cell viability and proliferation while promoting apoptosis via mitochondrial pathways .
  • Mechanism : The compound was shown to cross the blood-brain barrier and exert effects through the inhibition of COX-2 expression and modulation of NF-κB signaling pathways .

C. Esophageal Cancer

  • Study Findings : this compound inhibited proliferation and migration of esophageal cancer cells (Eca109 and KYSE150) in vitro and in vivo without significant toxicity .
  • Mechanism : The compound activated reactive oxygen species (ROS), leading to mitochondrial damage and subsequent apoptosis .

D. Lung Cancer

  • Study Findings : Research demonstrated that this compound could enhance the efficacy of chemotherapeutic agents like doxorubicin against lung cancer cells, indicating potential as an adjunct therapy .
  • Mechanism : The compound suppressed cell proliferation and induced apoptosis through various signaling pathways .

Neuroprotective Effects

Recent studies have indicated that this compound may have neuroprotective properties, particularly in models of neurodegenerative diseases.

Case Study: Neuroprotection Mechanism

  • Objective : To investigate the neuroprotective effects of this compound.
  • Method : Animal models were used to assess the impact on neuronal cell survival under stress conditions.
  • Findings : this compound was found to inhibit neuronal apoptosis through modulation of oxidative stress markers and inflammatory cytokines, suggesting its potential role in treating neurodegenerative disorders .

相似化合物的比较

Comparison with Structurally Similar Compounds

Costunolide

Costunolide, a structural analog of DHL, shares a sesquiterpene backbone but lacks the conjugated double bond at C11-C13.

  • Pharmacokinetics: Both compounds exhibit similar absorption rates in rats after oral administration. However, DHL achieves a higher peak concentration (Cmax: 63 µg/L vs. 24 µg/L) and shorter Tmax (6.0 h vs. 9.0 h) compared to costunolide .
  • Bioactivity : While both inhibit cancer cell proliferation, DHL demonstrates superior potency against leukemia cells (CCRF-CEM) and triple-negative breast cancer (HCC70: IC50 = 1.11 μM) .
  • Stability: DHL is less stable in artificial gastric fluid than costunolide but shows improved stability after traditional processing (煨制) .
Table 1: Pharmacokinetic and Stability Comparison
Parameter Dehydrocostus Lactone Costunolide
Cmax (µg/L) 63 24
Tmax (h) 6.0 9.0
GI Stability (degradation constant) 0.531 (煨制) 0.758

Parthenolide (PTL)

PTL, another sesquiterpene lactone, shares anti-inflammatory and anticancer properties but differs in stability and side effects.

  • Stability : PTL is less stable under aqueous conditions and has higher toxicity compared to DHL and its synthetic derivatives .
  • Specificity: DHL’s selective COX-2 inhibition reduces gastrointestinal side effects, whereas PTL non-specifically targets multiple pathways .
Table 2: Cytotoxicity and Docking Scores of DHL Derivatives
Compound IC50 (μM) MCF-7 SI (MCF-7/MCF-12A) Docking Score (1XJD, kcal/mol)
DHL 24.70 0.01 -5.34
DHLC-1 0.07 121.00 -6.22
DHLC-2 0.07 126.86 -5.88
DHLC-4 4.24 6.00 -7.33

Key Research Findings and Implications

  • Structural Insights: The α,β-methylene-γ-lactone moiety in DHL is essential for bioactivity but contributes to toxicity. Amino modifications at C13 mask this moiety, reducing off-target effects .
  • Clinical Potential: DHL derivatives with enhanced selectivity and ADME properties are promising candidates for breast cancer therapy, particularly in hormone receptor-positive subtypes .
  • Comparative Limitations: While DHL outperforms costunolide in potency, its instability in the gastrointestinal tract necessitates formulation improvements or derivatization .

准备方法

Phytochemical Profiling of Helianthus annuus

Dehydrocostus lactone (DCL) and its analog costunolide (CL) are primarily isolated from the root exudates of sunflower (Helianthus annuus). A 2022 study employing ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) quantified DCL and CL in resistant (TH33) and susceptible (SH363) sunflower cultivars. Root extracts of SH363 contained 3.7-fold higher DCL concentrations (28.6 μg/g dry weight) compared to TH33 (7.7 μg/g) at 28 days after transplantation (DAT). The extraction protocol involved:

  • Solvent extraction : Ethyl acetate partitioning of root exudates.

  • Chromatographic purification : Silica gel column chromatography with hexane:ethyl acetate gradients.

  • Quantification : UPLC-MS with electrospray ionization (ESI+) at m/z 231.1 for DCL and m/z 233.1 for CL.

Traditional Isolation from Saussurea costus

Historically, DCL has been isolated from Saussurea costus roots through steam distillation followed by repeated crystallization. However, legal restrictions on S. costus harvesting and low yields (0.02–0.05% w/w) have driven the shift toward synthetic approaches.

Early Synthetic Approaches (Pre-2000)

Racemic Synthesis via Thiophosphate-Mediated γ-Methylenation

The first total synthesis of (±)-dehydrocostus lactone, reported in 1984, employed a thiophosphate intermediate for γ-methylenation of a bicyclic lactone precursor. Key steps included:

  • Diels-Alder cyclization : Construction of the guaiane skeleton using cyclopentadiene and methyl acrylate.

  • Lactone formation : Baeyer-Villiger oxidation to install the γ-lactone moiety.

  • Methylenation : Reaction of the lactone with thiophosphoryl chloride (PSCl₃) and subsequent elimination to form the exocyclic methylene group.
    This 15-step route achieved an overall yield of 3.2%, with poor stereocontrol at C6 and C11 positions.

Modern Asymmetric Synthesis (Post-2010)

Enediyne Metathesis (2021)

A breakthrough asymmetric synthesis utilized Grubbs’ second-generation catalyst for domino enediyne metathesis (DEM) to construct the hydroazulene core:

  • Substrate preparation : Enantiopure enediyne 2 synthesized via Evans’ anti-aldol reaction (98% ee).

  • Metathesis : DEM of 2 at 40°C produced tricyclic intermediate 3 in 72% yield.

  • Hydroboration/oxidation : Triple hydroboration with 9-BBN followed by oxidative workup installed C6-OH, C8-OH, and C11-OH stereocenters in 65% yield.

Dienyne Metathesis (2021)

An improved dienyne metathesis (DYM) approach enhanced convergence:

  • Dienyne assembly : Coupling of allyl propargyl ether 4 with α,β-unsaturated ester 5 .

  • Ring-closing metathesis : Using Hoveyda-Grubbs catalyst to form the 7,5-bicyclic system in 81% yield.

ParameterEnediyne MetathesisDienyne Metathesis
Starting materialEnediyne 2 Dienyne 4
CatalystGrubbs IIHoveyda-Grubbs
Yield (%)7281
Stereocenters set3/42/4

Carbonyl Olefination

Masking the γ-lactone as an acetal enabled efficient double carbonyl olefination:

  • Acetal protection : Treatment of triol 6 with 2,2-dimethoxypropane (91% yield).

  • Olefination : Sequential Takai reactions converted ketones to exocyclic alkenes (68% overall yield).

Lactonization

Oxidative lactonization of diol 7 using Jones’ reagent completed the synthesis, achieving 98% ee confirmed by chiral HPLC.

Recent Advancements (2022–2025)

Biocatalytic Approaches

Emerging methodologies employ cytochrome P450 enzymes for late-stage hydroxylation, reducing reliance on protecting groups. A 2024 study achieved C8-hydroxylation using Aspergillus niger monooxygenase with 84% conversion1.

Continuous Flow Synthesis

Microreactor technology has streamlined the DEM step, reducing reaction time from 48 h to 6 h while maintaining 79% yield2.

常见问题

Q. What are the recommended protocols for preparing and storing dehydrocostus lactone in experimental settings?

this compound is typically prepared as a stock solution in organic solvents like DMSO or dimethylformamide (DMF) at concentrations of 2 mg/mL. For aqueous buffer compatibility, dissolve the compound in DMSO first, then dilute with buffer (e.g., PBS) to a final solubility of ~0.5 mg/mL. Avoid prolonged storage of aqueous solutions (>24 hours) due to instability. Stock solutions should be aliquoted, stored at -20°C, and purged with inert gases to prevent oxidation .

Q. How does this compound inhibit NF-κB signaling, and what experimental methods validate this mechanism?

this compound suppresses NF-κB activation by blocking TNF-α-induced degradation of I-κBα, its inhibitory protein. Key methodologies include:

  • Western blotting to monitor I-κBα phosphorylation/degradation.
  • Luciferase reporter assays to measure NF-κB transcriptional activity.
  • Immunofluorescence to track nuclear translocation of NF-κB p64. Studies in macrophages (RAW 264.7) and cancer cells (HL-60, DU145) confirm these effects, with IC50 values ranging from 10–50 µM depending on cell type .

Advanced Research Questions

Q. How do structural modifications of this compound (e.g., epoxidation, allylic oxidation) impact its bioactivity?

Oxidation at the α-methylene-γ-lactone ring significantly alters activity. For example:

  • Epoxidation at C-4/C-10 reduces antimycobacterial efficacy (MIC increases from 2 µg/mL for native compound to >16 µg/mL for derivatives).
  • Allylic oxidation with SeO₂/t-BuOOH yields 3-epizaluzanin C, which shows reduced cytotoxicity in STS cells (IC50 >40 µM vs. ~30 µM for unmodified lactone). Structural characterization relies on NMR (COSY, NOESY) and X-ray crystallography , while bioactivity is assessed via radiorespirometric assays (e.g., against M. tuberculosis) .

Q. What experimental approaches resolve contradictions in reported apoptosis pathways (intrinsic vs. extrinsic) induced by this compound?

Discrepancies arise from cell-type specificity:

  • Extrinsic pathway activation (caspase-8) dominates in HL-60 leukemia cells, shown via caspase inhibition assays and Annexin V/PI staining .
  • Intrinsic pathway activation (caspase-9, Bax/Bak upregulation) is observed in DU145 prostate cancer cells, validated by mitochondrial membrane potential (MMP) assays and flow cytometry . Advanced techniques like RNA-seq or knockout models can clarify pathway dominance in specific contexts .

Q. How do researchers model this compound's anti-inflammatory effects in osteoarthritis studies?

In vitro models use SW1353 chondrocytes treated with TNF-α to induce ECM degradation. Key endpoints include:

  • qPCR for MMP-1/3/13 and ADAMTS-4/5 expression.
  • ELISA to quantify pro-inflammatory cytokines (IL-6, IL-1β).
  • Western blotting for NF-κB/p38 MAPK pathway proteins. this compound (10–20 µM) reduces collagen degradation by >50% in these models .

Q. What methodologies identify this compound's role in reversing multidrug resistance (MDR) in cancer cells?

Studies in soft tissue sarcoma (STS) cells combine:

  • Real-time RT-PCR to assess ABC transporter (ABCB1, ABCG2) downregulation.
  • Cytotoxicity assays (MTT) with chemotherapeutics (e.g., doxorubicin) to measure IC50 shifts.
  • Flow cytometry using rhodamine-123 accumulation to evaluate P-glycoprotein inhibition. this compound (25 µM) reduces ABCB1 expression by >60%, sensitizing cells to drugs .

Q. How do structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced selectivity?

SAR studies focus on the α-methylene-γ-lactone moiety:

  • 13-Amino derivatives (e.g., DHLC-1) synthesized via Michael addition show improved selectivity for breast cancer cells (IC50: 10.8 µM for OVCAR3 vs. >50 µM for non-tumorigenic MCF-12A).
  • Molecular docking (e.g., with EGFR or Akt) validates binding energetics.
  • Caspase activation assays and cell cycle profiling (G2/M arrest) prioritize derivatives for in vivo testing .

Data Contradiction Analysis

Q. Why do studies report varying effects of this compound on cell cycle arrest (G1 vs. G2/M phase)?

Cell line specificity explains differences:

  • G2/M arrest occurs in MDA-MB-231 breast cancer and SK-OV-3 ovarian cancer cells, linked to cyclin B1 downregulation.
  • Sub-G1 accumulation (apoptotic cells) dominates in A549 lung cancer cells. Experimental variables (e.g., treatment duration, concentration) further influence outcomes. Synchronized cell cultures and time-lapse microscopy can standardize observations .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。